molecular formula C14H11N3O3 B3039775 2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile CAS No. 1322200-78-1

2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile

Cat. No. B3039775
CAS RN: 1322200-78-1
M. Wt: 269.25 g/mol
InChI Key: ZTABZAZHPHLZEG-UHFFFAOYSA-N
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Description

“2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile” is a complex organic compound. It contains a methoxyphenyl group (a phenyl ring with a methoxy group attached), an amino group (NH2), a nitro group (NO2), and a nitrile group (CN). The exact properties of this compound would depend on the arrangement of these groups in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely involve a benzene ring (from the phenyl group) with the methoxy, amino, nitro, and nitrile groups attached at various positions .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds can undergo a variety of reactions. For example, the amino group could participate in condensation reactions, the nitro group could be reduced to an amino group, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors that could be important include its polarity, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

2-(2-methoxyanilino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-14-5-3-2-4-13(14)16-12-7-6-11(17(18)19)8-10(12)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABZAZHPHLZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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